molecular formula C6H4ClF3N2O B145977 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride CAS No. 129768-24-7

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

Cat. No. B145977
CAS RN: 129768-24-7
M. Wt: 212.56 g/mol
InChI Key: PLGFQFMBCLCVRB-UHFFFAOYSA-N
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Description

“1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride” is a chemical compound. It is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a process for the preparation of Pyroxasulfone, which involves the use of a hydroxycarbonimidic dibromide compound, has been disclosed . A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has also been described .

Scientific Research Applications

Synthesis of Functionalized Pyrazoles

“1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride” is a key intermediate in the synthesis of functionalized pyrazoles . It is used in the regioselective synthesis of 3/5-trifluoromethyl pyrazole derivatives . These derivatives are prominent in both agrochemicals and pharmaceuticals .

Agrochemical Applications

The trifluoromethyl pyrazole derivatives, synthesized using “1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride”, are widely used in agrochemicals . They are used to develop new pesticides and herbicides due to their unique chemical properties.

Pharmaceutical Applications

In the pharmaceutical industry, the trifluoromethyl pyrazole derivatives are used in the development of new drugs . They are used as building blocks in medicinal chemistry due to their bioactive properties.

Development of Building Blocks

“1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride” is used in the development of important building blocks relevant to medicinal and agrochemistry . These building blocks are used in the synthesis of complex molecules for various applications.

Lithiation/Electrophilic Trapping Chemistries

This compound is used in strategies based on lithiation/electrophilic trapping chemistries . These strategies are used in the synthesis and functionalization of various organic compounds.

Flow Chemistry

“1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride” is used in flow chemistry . It is used in the regioselective elaboration of pyrazoles in either batch or flow mode .

Safety and Hazards

“1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact, immediate medical attention is required .

Mechanism of Action

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-12-3(5(7)13)2-4(11-12)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGFQFMBCLCVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563846
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

CAS RN

129768-24-7
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.19 g of 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid, 0.15 g of thionyl chloride and 5 ml of hexane was heated under reflux for 2 hours. The reaction mixture was concentrated under reduced pressure to obtain 0.14 g of 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carbonyl chloride. To a mixture of 0.22 g of N-(2-aminobenzoyl)-N′-ethoxycarbonylhydrazine and 10 ml of pyridine was added 0.14 g of the resulting 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carbonyl chloride and the mixture was stirred at room temperature for 2 hours. Water was poured into the reaction mixture, and a deposited precipitates were collected by filtration to obtain 0.23 g of the present compound (3) of the formula:
Quantity
0.19 g
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reactant
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0.15 g
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Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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